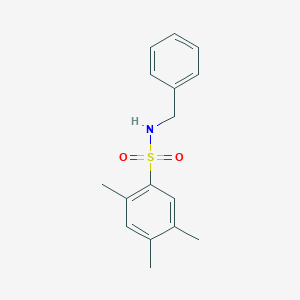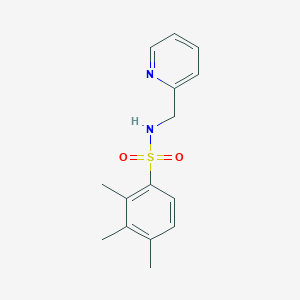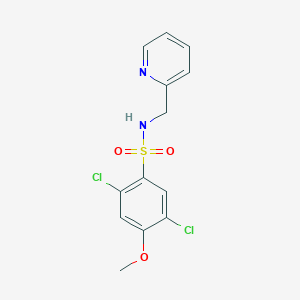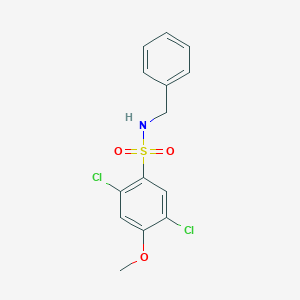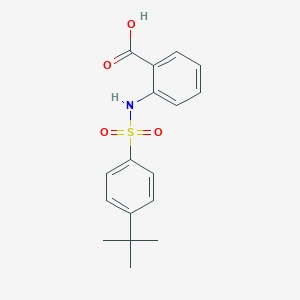
2-(4-Tert-butylbenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a benzoic acid moiety
Mechanism of Action
Target of Action
It is known that benzoic acid, a component of the compound, is an antimicrobial food additive . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver, forming hippuric acid, which is then excreted . This suggests that the compound may interact with the glycine conjugation pathway.
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It is known that benzoic acid can bind to amino acids, leading to their excretion and a decrease in ammonia levels . This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid. For instance, the presence of certain root exudates in the soil can affect the germination, growth, and development of certain plants . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-(4-Tert-butylbenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylbenzoic acid
- 4-Tert-butylbenzenesulfonic acid
- 2-Aminobenzoic acid
Uniqueness
2-(4-Tert-butylbenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamide and a benzoic acid group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULAMIYVJUGHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)
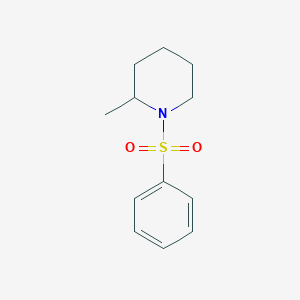
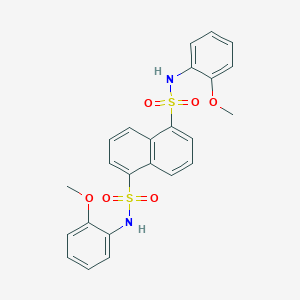
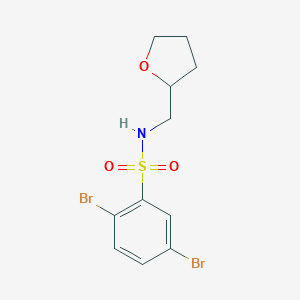
![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)
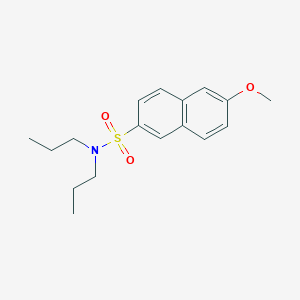
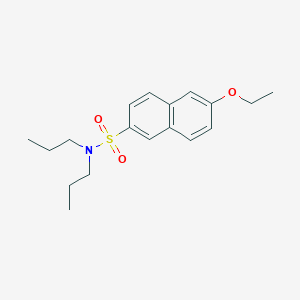
![4-(Ethoxycarbonyl)-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497434.png)
![4-(Ethoxycarbonyl)-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B497435.png)
